molecular formula C19H37NOSn B8567100 1-[4-(Tributylstannyl)-3,6-dihydropyridin-1(2H)-yl]ethan-1-one CAS No. 130579-43-0

1-[4-(Tributylstannyl)-3,6-dihydropyridin-1(2H)-yl]ethan-1-one

Cat. No. B8567100
CAS RN: 130579-43-0
M. Wt: 414.2 g/mol
InChI Key: WQNMPPIJMRVCEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(Tributylstannyl)-3,6-dihydropyridin-1(2H)-yl]ethan-1-one is a useful research compound. Its molecular formula is C19H37NOSn and its molecular weight is 414.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[4-(Tributylstannyl)-3,6-dihydropyridin-1(2H)-yl]ethan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[4-(Tributylstannyl)-3,6-dihydropyridin-1(2H)-yl]ethan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

130579-43-0

Product Name

1-[4-(Tributylstannyl)-3,6-dihydropyridin-1(2H)-yl]ethan-1-one

Molecular Formula

C19H37NOSn

Molecular Weight

414.2 g/mol

IUPAC Name

1-(4-tributylstannyl-3,6-dihydro-2H-pyridin-1-yl)ethanone

InChI

InChI=1S/C7H10NO.3C4H9.Sn/c1-7(9)8-5-3-2-4-6-8;3*1-3-4-2;/h3H,4-6H2,1H3;3*1,3-4H2,2H3;

InChI Key

WQNMPPIJMRVCEN-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CCN(CC1)C(=O)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Under an inert atmosphere, 1.3 equivalents of mesyl chloride in 15 ml of dichloromethane are added dropwise to a solution of 0.16 mmol of the compound obtained in Step A and 2.8 equivalents of triethylamine in 1 litre of dichloromethane at 0° C. After stirring the mixture at ambient temperature for 4 days, a saturated aqueous solution of NaCl is added. After extraction, drying, filtration and concentration of the organic phase under reduced pressure, chromatography of the residue on silica gel (dichloromethane/ethanol: 97/3) enables the expected product to be isolated.
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0.16 mmol
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15 mL
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Synthesis routes and methods II

Procedure details

1-Acetyl-4-hydroxy-4-tributylstannyl-piperidine, 20 (16.4 g, 38 mmol) and triethylamine (15.0 ml, 108 mmol) were dissolved in methylene chloride (250 ml) and the solution cooled to 0° C. Methanesulfonylchloride (6.0 ml, 50 mmol) in methylene chloride (50 ml) was added dropwise to the cooled solution and the mixture was allowed to warm to room temperature and stir for 60 hours. The reaction solution was washed with NaCl solution, dried (MgSO4), filtered, and evaporated to give a red oil which was purified by flash column chromatography on silica gel, eluting with 3% ethanol in CH2Cl2. After combining the appropriate fractions and evaporating the solvent, the title compound, 21, was obtained (7.5 g).
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1-Acetyl-4-hydroxy-4-tributylstannyl-piperidine
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20
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16.4 g
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15 mL
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250 mL
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6 mL
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50 mL
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